molecular formula C19H18N2O3 B5522675 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B5522675
M. Wt: 322.4 g/mol
InChI Key: WJAGTMVDTSNXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide is 322.13174244 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis and Potential Applications

A study by Reddy et al. (2014) highlights a green approach in the synthesis of analogues of this compound, demonstrating their potential as analgesic and antipyretic agents. This environmentally friendly synthesis involves routes that minimize harmful solvent use, showcasing an application in developing safer pharmaceuticals (Reddy, Venkata, Reddy, & Dubey, 2014).

Anticancer Potential

Sharma et al. (2018) synthesized a related compound showing anticancer activity through in silico modeling, targeting the VEGFr receptor. This suggests the compound's derivatives could be explored further for anticancer applications, underlining the importance of structure-activity relationship studies (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).

Chemical Synthesis and Mechanism

Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol to synthesize intermediates for antimalarial drugs, highlighting a pharmaceutical application. The study emphasizes optimizing synthesis conditions and understanding the mechanism, which could be applicable to related compounds (Magadum & Yadav, 2018).

Environmental and Metabolic Studies

Research by Coleman et al. (2000) discusses the metabolism of chloroacetamide herbicides, indicating the environmental and health implications of such compounds. The study provides insights into the metabolic pathways and potential toxicological profiles of related acetamide derivatives (Coleman, Linderman, Hodgson, & Rose, 2000).

Novel Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) synthesizes novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, including those related to the compound . This research explores the effect of hydrogen bonding on the self-assembly process and evaluates the antioxidant activity of these complexes, suggesting potential applications in materials science and medicinal chemistry (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-13-8-6-7-12(2)17(13)20-16(22)11-21-18(23)14-9-4-5-10-15(14)19(21)24/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAGTMVDTSNXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.